3-Fluoro-4-methyl-5-nitroaniline
Description
3-Fluoro-4-methyl-5-nitroaniline (C₇H₇FN₂O₂; molecular weight: 170.14 g/mol) is a fluorinated aromatic amine featuring a nitro group at the 5-position, a methyl group at the 4-position, and a fluorine atom at the 3-position. This compound is structurally significant due to its electron-withdrawing nitro and fluorine groups, which influence its reactivity and physicochemical properties. The presence of the methyl group enhances steric bulk and may modulate solubility compared to non-methylated analogues.
Properties
CAS No. |
6942-43-4 |
|---|---|
Molecular Formula |
C7H7FN2O2 |
Molecular Weight |
170.14 g/mol |
IUPAC Name |
3-fluoro-4-methyl-5-nitroaniline |
InChI |
InChI=1S/C7H7FN2O2/c1-4-6(8)2-5(9)3-7(4)10(11)12/h2-3H,9H2,1H3 |
InChI Key |
WXXRIHYZGAGTHV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1F)N)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1F)N)[N+](=O)[O-] |
Other CAS No. |
6942-43-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position Isomers
(a) 2-Fluoro-3-methyl-6-nitroaniline
- Structure : Fluorine at 2-, methyl at 3-, nitro at 6-positions.
- Molecular Weight : 170.14 g/mol (identical to the target compound).
- This compound is commercially available at ¥3,400/5g .
(b) 4-Fluoro-3-nitroaniline
Functional Group Variants
(a) 3-Fluoro-4-nitroaniline
- Molecular Weight : 156.11 g/mol.
- Key Differences: The nitro group at the 4-position enhances resonance stabilization of the amino group. Priced at ¥5,300/1g .
- Applications : A precursor for dyes or corrosion inhibitors.
(b) 4-Fluoro-2-methoxy-5-nitroaniline
- Structure : Methoxy at 2-, fluorine at 4-, nitro at 5-positions.
- Molecular Weight : 186.14 g/mol.
- Key Differences: Methoxy group introduces electron-donating effects, contrasting with the electron-withdrawing methyl in the target compound. No melting point data available .
Physicochemical and Reactivity Comparison
Table 1: Key Properties of Selected Analogues
Key Observations:
Reactivity : Nitro groups at meta positions (e.g., 5-nitro in the target compound) may slow electrophilic substitution compared to para-nitro derivatives .
Cost and Availability : Positional isomers like 2-Fluoro-3-methyl-6-nitroaniline are more commercially accessible, suggesting higher demand or simpler synthesis routes .
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